molecular formula C12H7ClFNO2 B6390527 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1262006-53-0

6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6390527
CAS No.: 1262006-53-0
M. Wt: 251.64 g/mol
InChI Key: IEGJBJFSDDJRLU-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 3-chloro-4-fluorophenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Uniqueness: 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring and the carboxylic acid group on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-9-5-7(1-3-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGJBJFSDDJRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687717
Record name 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-53-0
Record name 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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